molecular formula C23H23N5O4 B2744393 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1251633-98-3

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2744393
CAS No.: 1251633-98-3
M. Wt: 433.468
InChI Key: BZKUCTXOGAQXJF-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted at position 8 with a 2,3-dimethylphenoxy group and at position 2 with an acetamide moiety linked to a 4-methoxybenzyl group. The 4-methoxybenzyl group may confer metabolic stability due to its electron-donating methoxy group, which can reduce oxidative degradation .

Properties

IUPAC Name

2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-15-5-4-6-19(16(15)2)32-22-21-26-28(23(30)27(21)12-11-24-22)14-20(29)25-13-17-7-9-18(31-3)10-8-17/h4-12H,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKUCTXOGAQXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves a multi-step process. One common method involves the condensation of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolo[4,3-a]pyrazine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous triazolopyrazine derivatives, emphasizing structural variations and inferred pharmacological properties:

Compound Name / ID Substituents (Position) Molecular Weight Key Structural Differences vs. Target Compound Synthesis Notes
Target Compound 8-(2,3-dimethylphenoxy); 2-(4-methoxybenzyl) 463.47 g/mol Likely synthesized via nucleophilic substitution
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide 8-(4-chlorobenzylsulfanyl); 2-(2,5-dimethylphenyl) 481.99 g/mol Sulfur linkage at C8; chloro vs. methoxy groups Uses Cs₂CO₃/DMF for coupling
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine 8-(2-fluoro-4-nitrophenoxy) 302.23 g/mol Nitro/fluoro groups; lacks acetamide moiety Derived from nitrophenolic intermediates
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide 6-(4-hydroxyphenyl); 2-phenyl 406.39 g/mol Amino group at C8; phenyl vs. dimethylphenoxy Yield: 51%; mp 260–263°C
2-[8-(3,5-Dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide 8-(3,5-dimethylphenoxy); 2-(4-ethoxyphenyl) 433.47 g/mol Ethoxy vs. methoxy; symmetrical dimethylphenoxy Available in 16 mg quantities
2-(4-[(Z)-[2-(4-Methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy)acetamide Thiazolo-triazol hybrid; 4-methoxyphenyl 464.48 g/mol Fused thiazole ring; Z-configuration Requires mercaptoacetic acid for synthesis

Key Observations and Structure-Activity Relationships (SAR)

Substituent Position and Bioactivity: The 8-phenoxy group is critical for scaffold stability. Chlorine (e.g., in ) increases molecular weight and may enhance target binding but reduce solubility. Methoxy/ethoxy groups (target compound, ) improve solubility and metabolic stability compared to nitro/fluoro groups (e.g., ), which are more electronegative and prone to metabolic reduction .

Linker Modifications :

  • Sulfur-containing linkers (e.g., sulfanyl in ) may confer higher stability than oxygen-based linkages but could alter pharmacokinetics .
  • The acetamide side chain in the target compound balances hydrophilicity and lipophilicity, favoring oral bioavailability .

Synthetic Accessibility :

  • Higher yields (e.g., 51% in ) are achieved with Cs₂CO₃-mediated couplings, while thiazole formation requires harsh conditions (e.g., ZnCl₂/reflux in ).

Biological Activity

The compound 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide (CAS Number: 1251707-08-0) is a complex organic molecule with significant potential in pharmacological applications. Its structure features a triazole and a pyrazine moiety, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N5O3C_{24}H_{25}N_{5}O_{3}, with a molecular weight of 431.5 g/mol. The structural complexity includes multiple functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC₃₅H₂₅N₅O₃
Molecular Weight431.5 g/mol
CAS Number1251707-08-0

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, particularly colorectal cancer cells (HCT-116). The compound's IC50 values indicate potent activity:

CompoundCell LineIC50 (µM)
2-[8-(...)]HCT-1165.12
CabozantinibHCT-11610.00

In a comparative analysis, the compound exhibited superior cytotoxicity compared to cabozantinib, a well-known anticancer drug. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase after treatment with the compound.

The biological mechanism by which this compound exerts its effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies using Annexin V-FITC/PI staining techniques showed that treatment with the compound resulted in significant cell cycle arrest in the G0/G1 phase.
  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer progression, suggesting that this compound may share this property.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxicity of the compound against HCT-116 colorectal cancer cells. The results indicated an IC50 value of 5.12 µM, demonstrating potent anticancer activity when compared to standard treatments.

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic pathways involved in the compound's action. The study employed flow cytometry and Western blot analyses to assess apoptosis markers and cell cycle distribution post-treatment.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The compound’s synthesis involves multi-step reactions, including:

  • Condensation of triazolo-pyrazine precursors with substituted phenoxy groups.
  • Substitution reactions to introduce the 4-methoxyphenylmethyl acetamide moiety. Key conditions include low temperatures (10–15°C) to minimize side reactions and inert atmospheres (e.g., nitrogen) to prevent oxidation . Solvents like ethanol or DMF are critical for solubility, while bases (e.g., NaH) facilitate deprotonation. Yield optimization requires precise pH control (6.5–7.5) and reaction time monitoring via TLC/HPLC .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy (1H/13C): Confirms regiochemistry of the triazolo-pyrazine core and substituent positions. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 500–550 range) .
  • HPLC : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize enzyme inhibition assays (e.g., kinases, COX-2) due to structural similarities to triazolo-pyrazine analogs with reported activity . Use cell viability assays (MTT/XTT) in cancer lines (e.g., HCT-116, MCF-7) at 1–100 µM doses. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves and IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve low yields during the final acetylation step?

Common issues arise from steric hindrance at the pyrazine N-2 position. Solutions include:

  • Pre-activation : Use acetyl chloride with DMAP as a catalyst to enhance reactivity .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields by 15–20% .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted intermediates .

Q. What strategies address contradictory reports on its COX-2 inhibition potency?

Discrepancies may stem from assay variability (e.g., ELISA vs. fluorogenic kits). To reconcile

  • Standardize assays : Use recombinant human COX-2 enzyme and measure inhibition at fixed substrate concentrations (e.g., 10 µM arachidonic acid).
  • Molecular docking : Compare binding poses (e.g., Glide/AutoDock) to identify critical interactions (e.g., hydrogen bonding with His90, hydrophobic packing with Val523) .
  • Mutagenesis studies : Validate key residues (e.g., Arg120) via site-directed mutagenesis in COX-2 .

Q. How can computational methods predict off-target interactions and toxicity risks?

  • Pharmacophore modeling : Map electropositive/lippophilic features to predict off-target binding (e.g., serotonin receptors, hERG channels) .
  • ADMET prediction : Use tools like SwissADME to assess permeability (LogP >3.5 may indicate CNS penetration) and hepatic toxicity (CYP3A4 inhibition risk) .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites prone to metabolic oxidation (e.g., methylphenoxy groups) .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for analogs?

  • Analog synthesis : Modify substituents (e.g., replace 2,3-dimethylphenoxy with 4-fluorophenoxy) and compare bioactivity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from analogs to correlate steric/electrostatic fields with activity .
  • Proteomics : Identify binding partners via pull-down assays coupled with LC-MS/MS .

Methodological Challenges

Q. How should degradation products be characterized under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40–80°C for 48 hrs. Monitor via LC-MS to identify hydrolysis products (e.g., free acetamide) or oxidative metabolites .
  • Stability-indicating methods : Develop UPLC methods with PDA detection (λ = 254 nm) to resolve degradation peaks .

Q. What protocols validate the compound’s stability in long-term storage?

  • ICH guidelines : Store samples at 25°C/60% RH and -20°C for 6–12 months. Assess purity monthly via HPLC and crystallinity via PXRD .
  • Mass balance : Account for sublimation losses by weighing samples pre/post storage .

Data Interpretation

Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?

  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., apoptosis regulators) in responsive vs. resistant lines .
  • Membrane permeability assays : Use Caco-2 monolayers to quantify efflux ratios (P-gp/BCRP involvement) .

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